molecular formula C13H12FNO3 B6896056 5-Fluoro-2-(oxolan-3-ylmethyl)isoindole-1,3-dione

5-Fluoro-2-(oxolan-3-ylmethyl)isoindole-1,3-dione

Cat. No.: B6896056
M. Wt: 249.24 g/mol
InChI Key: OHRBRWSPGKHPNU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(oxolan-3-ylmethyl)isoindole-1,3-dione is a synthetic compound belonging to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom, an oxolan-3-ylmethyl group, and an isoindole-1,3-dione core, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(oxolan-3-ylmethyl)isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorophthalic anhydride and oxolan-3-ylmethanol.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(oxolan-3-ylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

5-Fluoro-2-(oxolan-3-ylmethyl)isoindole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(oxolan-3-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione: Similar structure but with a pyridin-3-ylmethyl group instead of an oxolan-3-ylmethyl group.

    5-Fluoro-2-(phenylmethyl)isoindole-1,3-dione: Contains a phenylmethyl group instead of an oxolan-3-ylmethyl group.

Uniqueness

5-Fluoro-2-(oxolan-3-ylmethyl)isoindole-1,3-dione is unique due to the presence of the oxolan-3-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

5-fluoro-2-(oxolan-3-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c14-9-1-2-10-11(5-9)13(17)15(12(10)16)6-8-3-4-18-7-8/h1-2,5,8H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRBRWSPGKHPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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